4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a triazole ring substituted with an ethyl group at the 4-position, an isopropylphenyl group at the 5-position, and a thiol group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-isopropylbenzaldehyde with ethyl hydrazinecarboxylate to form an intermediate hydrazone. This intermediate is then cyclized with thiourea in the presence of a base such as sodium ethoxide to yield the desired triazole-thiol compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The ethyl and isopropylphenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as antifungal and anticancer agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The triazole ring can interact with various enzymes, disrupting their activity and leading to antimicrobial or anticancer effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
- 4-ethyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol
- 4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the isopropylphenyl group, which can enhance its lipophilicity and potentially improve its biological activity. The combination of the ethyl group and the thiol group also contributes to its distinct chemical properties and reactivity compared to other similar triazole derivatives.
Biological Activity
4-Ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 669729-27-5) is a heterocyclic compound belonging to the triazole family. Known for its diverse biological activities, this compound has garnered attention in medicinal chemistry, particularly for its potential antimicrobial and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H17N3S. The presence of the isopropylphenyl group enhances lipophilicity, potentially improving biological efficacy compared to other triazole derivatives. The compound features a thiol group that can interact with cysteine residues in proteins, forming covalent bonds that may inhibit protein function.
The biological activity of this compound can be attributed to several mechanisms:
- Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in target proteins, leading to functional inhibition.
- Enzyme Interaction : The triazole ring can interact with various enzymes, disrupting their activity and resulting in antimicrobial or anticancer effects.
- Cellular Uptake : Enhanced lipophilicity may facilitate better cellular uptake, increasing the compound's efficacy.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. In a study evaluating various S-substituted derivatives, it was found that compounds similar to this compound showed activity against common pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The minimum inhibitory concentration (MIC) values ranged from 31.25 to 62.5 μg/mL for effective derivatives .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines including melanoma and triple-negative breast cancer cells. For instance, derivatives containing the triazole moiety showed IC50 values as low as 6.2 μM against colon carcinoma cells (HCT-116) and 27.3 μM against breast cancer cells (T47D) .
Study on Antimicrobial Activity
A study focused on the synthesis and antimicrobial evaluation of S-substituted derivatives of 1,2,4-triazole-3-thiols found that compounds related to this compound exhibited promising antimicrobial activity. The results indicated that varying substituents on the sulfur atom did not significantly alter the antimicrobial effectiveness among the tested derivatives .
Study on Anticancer Activity
In another investigation into the cytotoxicity of triazole derivatives against cancer cell lines, it was noted that certain synthesized compounds demonstrated selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer agents with minimal side effects .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Antimicrobial Activity (MIC μg/mL) | Anticancer Activity (IC50 μM) |
---|---|---|---|
This compound | Structure | 31.25 - 62.5 | 6.2 |
4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol | Structure | Not specified | Not specified |
4-Ethyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol | Structure | Not specified | Not specified |
Properties
IUPAC Name |
4-ethyl-3-(4-propan-2-ylphenyl)-1H-1,2,4-triazole-5-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-4-16-12(14-15-13(16)17)11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNADHHDEAPRXAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC=C(C=C2)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396796 | |
Record name | 4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
669729-27-5 | |
Record name | 4-Ethyl-2,4-dihydro-5-[4-(1-methylethyl)phenyl]-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=669729-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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